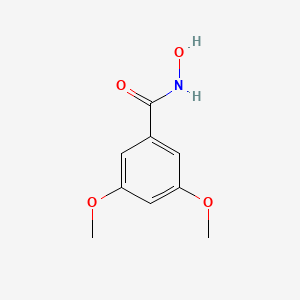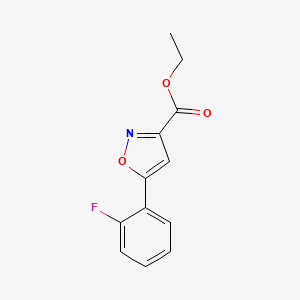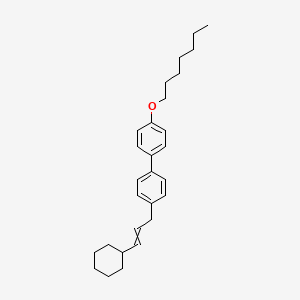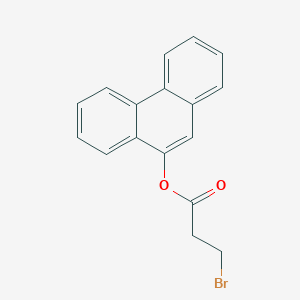
Hydrogen tetrafluoroboranium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen tetrafluoroboranium, also known as tetrafluoroborate, is an inorganic compound with the chemical formula H[BF4]. It is a colorless liquid that is highly soluble in water and other solvents. This compound is widely used in various chemical processes due to its strong acidity and ability to act as a catalyst in numerous reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogen tetrafluoroboranium can be synthesized through the reaction of boron trifluoride (BF3) with hydrogen fluoride (HF). The reaction typically occurs in an aqueous medium, resulting in the formation of H[BF4]. The reaction is as follows: [ \text{BF}_3 + \text{HF} \rightarrow \text{H[BF}_4\text{]} ]
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of boron trifluoride with hydrogen fluoride in specialized reactors. The process is carefully controlled to ensure the purity and concentration of the final product. The reaction conditions typically involve temperatures around 250°C .
Chemical Reactions Analysis
Types of Reactions: Hydrogen tetrafluoroboranium undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to form other boron-containing compounds.
Substitution: It can participate in substitution reactions, where the tetrafluoroborate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and chlorine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Boron oxides and fluorides.
Reduction: Boron hydrides.
Substitution: Various borate salts
Scientific Research Applications
Hydrogen tetrafluoroboranium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in alkylation and polymerization reactions.
Biology: It is employed in the study of enzyme mechanisms and protein folding.
Medicine: It is used in the development of certain pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of high-purity boron compounds and as an electrolyte in electrochemical cells .
Mechanism of Action
The mechanism of action of hydrogen tetrafluoroboranium involves its strong acidity and ability to donate protons. It interacts with various molecular targets, including enzymes and proteins, by protonating specific functional groups. This protonation can alter the structure and function of the target molecules, leading to changes in their activity and behavior .
Comparison with Similar Compounds
Fluoroboric acid (H[BF4]): Similar in structure and properties, but typically exists as a solution in water or other solvents.
Hexafluorophosphoric acid (H[PF6]): Another strong acid with similar applications in catalysis and electrochemistry.
Trifluoromethanesulfonic acid (CF3SO3H): Known for its strong acidity and use in organic synthesis
Uniqueness: Hydrogen tetrafluoroboranium is unique due to its combination of strong acidity and stability. Unlike some other strong acids, it does not pose significant oxidative hazards, making it safer to handle in various industrial and laboratory settings .
Properties
Molecular Formula |
BF4H+2 |
|---|---|
Molecular Weight |
87.82 g/mol |
IUPAC Name |
hydron;tetrafluoroboranium |
InChI |
InChI=1S/BF4/c2-1(3,4)5/q+1/p+1 |
InChI Key |
VHFZZKJMWZJWCT-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B+](F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


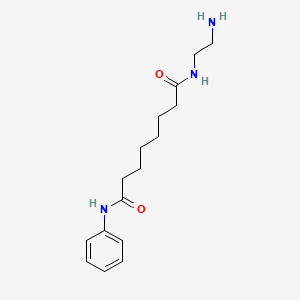
![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)


![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
